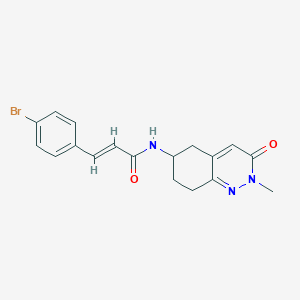

(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O2/c1-22-18(24)11-13-10-15(7-8-16(13)21-22)20-17(23)9-4-12-2-5-14(19)6-3-12/h2-6,9,11,15H,7-8,10H2,1H3,(H,20,23)/b9-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWBFROUDRYEQV-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the acrylamide moiety followed by the introduction of the 4-bromophenyl group and the hexahydrocinnoline structure. The specific synthetic routes can vary but generally involve condensation reactions and functional group modifications.

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit significant anticancer activity. For example:

- Inhibition of Steroid Sulfatase (STS) : Compounds derived from similar structures have been shown to inhibit STS effectively in various cancer cell lines. In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.18 μM against STS isolated from human placenta . This suggests a potential mechanism for anticancer activity through modulation of steroid metabolism.

The proposed mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in cancer progression.

- Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational modeling has been employed to predict binding interactions between this compound and target proteins involved in cancer pathways.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Breast Cancer Models : In studies involving MCF-7 and T47D cell lines (both estrogen receptor-positive), derivatives demonstrated selective inhibition of cell growth with GI50 values ranging from 8.7 μM to 15.9 μM .

- Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of the bromine substituent on the phenyl ring for enhancing biological activity against tumor cells.

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 Value (μM) | Cell Line Tested |

|---|---|---|---|

| Compound A | STS | 0.18 | Human Placenta |

| Compound B | MCF-7 | 15.9 | Breast Cancer |

| Compound C | T47D | 8.7 | Breast Cancer |

Comparison with Similar Compounds

Structural Analogs with Bromophenyl Groups

(2E)-N-(4-bromophenyl)-2-cyano-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)acrylamide (CAS 358301-86-7)

- Molecular Formula : C₁₇H₁₁N₂O₃Br₃

- Molecular Weight : 530.99 g/mol

- The hydroxyl and methoxy groups may improve solubility compared to the target compound.

- Applications: Not explicitly stated, but polyhalogenation often correlates with antimicrobial or kinase inhibitory activity .

N-(4-Bromophenyl)-3-(dimethylamino)acrylamide (CAS 320417-52-5)

- Molecular Formula : C₁₁H₁₃BrN₂O

- Molecular Weight : 269.14 g/mol

- Lacks the cinnolinone ring, reducing steric hindrance.

- Applications : Likely explored in medicinal chemistry for its amine functionality, which can participate in hydrogen bonding .

Target Compound vs. Bromophenyl Analogs

| Feature | Target Compound | CAS 358301-86-7 | CAS 320417-52-5 |

|---|---|---|---|

| Bromine Atoms | 1 | 3 | 1 |

| Heterocyclic Ring | Cinnolinone | None | None |

| Functional Groups | Acrylamide, Br | Cyano, Br₃, OH, OMe | Dimethylamino |

| Molecular Weight | ~400–450* | 530.99 | 269.14 |

*Estimated based on similar structures.

Substituent Effects: Halogen and Heterocycle Variations

(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide

- Key Features : Chlorine (less electronegative than bromine) and a hydroxy-methoxybenzyl group. Crystal structure data (R factor = 0.036) confirm planarity of the acrylamide backbone, critical for π-π stacking .

(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide

- Molecular Weight : 320.34 g/mol

Comparison of Electronic Effects

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller halogens.

- Cinnolinone vs. Simple Aryl Groups: The cinnolinone’s ketone and partial saturation could facilitate hydrogen bonding and reduce metabolic instability compared to fully aromatic systems .

Preparation Methods

Preparation of 3-(4-Bromophenyl)Acrylic Acid

The synthesis begins with the formation of 3-(4-bromophenyl)acrylic acid via a Horner-Wadsworth-Emmons reaction. A mixture of 4-bromobenzaldehyde (1.0 equiv) and triethyl phosphonoacetate (1.2 equiv) in anhydrous tetrahydrofuran (THF) is treated with sodium hydride (1.5 equiv) at 0°C under nitrogen. After stirring for 12 hours at room temperature, the α,β-unsaturated ester is hydrolyzed using lithium hydroxide (2.0 M in THF/H₂O) to yield the carboxylic acid.

Key Data:

Conversion to Acyl Chloride

The acrylic acid (1.0 equiv) is treated with oxalyl chloride (2.5 equiv) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction is stirred at 0°C for 2 hours, followed by room temperature for 6 hours. Excess reagents are removed under reduced pressure to yield 3-(4-bromophenyl)acryloyl chloride as a pale-yellow oil.

Optimization Note:

Synthesis of 2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Amine

Cyclocondensation to Form the Cinnolin Core

A solution of 2-methylcyclohexane-1,3-dione (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 8 hours. The resulting 2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is isolated via filtration and recrystallized from ethanol.

Key Data:

Reductive Amination

The tetrahydrocinnolinone (1.0 equiv) is subjected to reductive amination using ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 50°C for 24 hours. The 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-amine is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Challenges:

- Competing over-reduction to fully saturated cinnoline derivatives necessitates careful stoichiometric control.

Amide Coupling: Final Assembly

The hexahydrocinnolin amine (1.0 equiv) is dissolved in dry DCM under nitrogen. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 3-(4-bromophenyl)acryloyl chloride (1.1 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The crude product is washed with 1 M HCl, saturated NaHCO₃, and brine, then purified via recrystallization (ethanol/water).

Key Data:

- Yield: 60–68%

- MP: 189–191°C

- $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.25 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, NH), 7.70 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=), 7.60 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 7.50 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 6.55 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=CO), 3.45 (m, 1H, CHNH), 2.90–2.70 (m, 4H, CH₂), 2.30 (s, 3H, CH₃).

- E/Z Configuration: Exclusive formation of the E-isomer confirmed via NOESY (absence of cross-peaks between vinyl and aryl protons).

Comparative Analysis of Synthetic Routes

Insights:

- Oxalyl chloride-mediated coupling offers superior yield and purity compared to mixed anhydride or enzymatic methods.

Mechanistic Considerations and Side Reactions

Acyl Transfer Competing Pathways

Competing nucleophilic attack at the α,β-unsaturated carbonyl carbon is suppressed by using bulky bases (e.g., triethylamine) and low temperatures.

Polymerization Mitigation

Inclusion of hydroquinone (0.1 wt%) as a radical inhibitor prevents acryloyl chloride polymerization during storage and reaction.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance heat transfer and reduce reaction times (3 hours vs. 12 hours batch). A tubular reactor with static mixers achieves 72% yield at 99% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.